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molecular formula C8H14O2 B8786864 (1,1'-Bicyclobutyl)-1,1'-diol CAS No. 82491-67-6

(1,1'-Bicyclobutyl)-1,1'-diol

Cat. No. B8786864
M. Wt: 142.20 g/mol
InChI Key: DMEVUVXQRRRPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299296B2

Procedure details

To a solution of lithium chloride (2.12 g) in tetrahydrofuran (60 mL) was added samarium(II) iodide (5.0 g) under argon atmosphere, followed by stirring the mixture at room temperature for 15 minutes. To this reaction mixture was added dropwise a solution of cyclobutanone (825 mg) in tetrahydrofuran (5 mL), followed by stirring the mixture at room temperature for 1 hour. To the reaction mixture was added saturated aqueous sodium thiosulfate solution under ice-cooling, followed by extraction with diethyl ether three times. The organic layers were combined, washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:19 to 3:2) to give bicyclobutyl-1,1′-diol (399 mg).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[I-].[Sm+2].[I-].[C:6]1(=[O:10])[CH2:9][CH2:8][CH2:7]1.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[C:6]1([OH:10])([C:6]2([OH:10])[CH2:9][CH2:8][CH2:7]2)[CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Sm+2].[I-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
825 mg
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the mixture at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring the mixture at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether three times
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:19 to 3:2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCC1)(C1(CCC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 399 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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